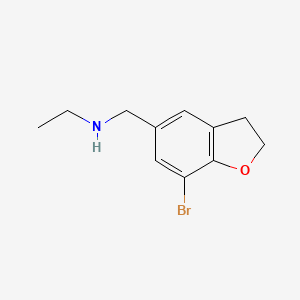
Benzyl 4-(2-hydroxyethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(2-hydroxyethyl)benzoate: is an organic compound with the molecular formula C16H16O3 . It is a derivative of benzoic acid and is characterized by the presence of a benzyl group attached to the 4-position of the benzoate moiety, with an additional 2-hydroxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzyl 4-(2-hydroxyethyl)benzoate can be synthesized through the esterification of 4-(2-hydroxyethyl)benzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Transesterification Reaction: Another method involves the transesterification of methyl 4-(2-hydroxyethyl)benzoate with benzyl alcohol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl 4-(2-hydroxyethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: 4-(2-hydroxyethyl)benzoic acid or 4-(2-hydroxyethyl)benzaldehyde.
Reduction: Benzyl 4-(2-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted benzyl 4-(2-hydroxyethyl)benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Polymers: Benzyl 4-(2-hydroxyethyl)benzoate is used as a monomer in the synthesis of specialty polymers with unique properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Cosmetics: It is used in cosmetic formulations for its emollient properties and ability to enhance the stability of products.
Food Industry: The compound is utilized as a flavoring agent and preservative in food products.
Wirkmechanismus
The mechanism of action of Benzyl 4-(2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. In drug delivery systems, it forms stable complexes with active pharmaceutical ingredients, enhancing their solubility and bioavailability. In biochemical studies, it interacts with enzymes, modulating their activity and providing insights into metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Benzyl Benzoate: Similar in structure but lacks the 2-hydroxyethyl group.
Methyl 4-(2-hydroxyethyl)benzoate: Similar but has a methyl group instead of a benzyl group.
Ethyl 4-(2-hydroxyethyl)benzoate: Similar but has an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 4-(2-hydroxyethyl)benzoate is unique due to the presence of both the benzyl and 2-hydroxyethyl groups, which confer distinct chemical and physical properties
Eigenschaften
IUPAC Name |
benzyl 4-(2-hydroxyethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-11-10-13-6-8-15(9-7-13)16(18)19-12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMQAIUMMNXBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














